molecular formula C9H8ClNO B080297 7-Chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 14548-50-6

7-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B080297
CAS RN: 14548-50-6
M. Wt: 181.62 g/mol
InChI Key: HBKUREOLTIMYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022248B2

Procedure details

A mixture of the product from step (i) (4.95 g) and 5% platinum on carbon (0.400 g) and a few drops of 2M hydrochloric acid in ethyl acetate (30 ml) was hydrogenated under a pressure of 3 bar. The catalyst was removed by filtration through celite and the filtrate was evaporated under reduced pressure to a brown solid, which was triturated with diethyl ether to give a pink solid. Yield 1.28 g
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[N+:14]([O-])=O)C>[Pt].Cl.C(OCC)(=O)C>[Cl:13][C:10]1[CH:9]=[C:8]2[C:7]([CH2:6][CH2:5][C:4](=[O:3])[NH:14]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
C(C)OC(\C=C\C1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure to a brown solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a pink solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2CCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.